molecular formula C13H8Cl3NO3 B12339566 3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid

3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid

Katalognummer: B12339566
Molekulargewicht: 332.6 g/mol
InChI-Schlüssel: OWLVAVSPGXOPRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and an amino group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid typically involves the reaction of 2-amino-4,5-dichlorophenol with 2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Compounds with new functional groups replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-4,5-dichlorobenzenesulfonic acid
  • 2-Amino-4,6-dichloro-5-nitropyrimidine
  • 2-Amino-4,5,6-trichloropyrimidine

Comparison

Compared to similar compounds, 3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. For example, the presence of both amino and chlorine groups in specific positions on the benzoic acid core can influence its reactivity and interaction with biological targets.

Eigenschaften

Molekularformel

C13H8Cl3NO3

Molekulargewicht

332.6 g/mol

IUPAC-Name

3-(2-amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid

InChI

InChI=1S/C13H8Cl3NO3/c14-7-4-9(17)11(5-8(7)15)20-10-3-1-2-6(12(10)16)13(18)19/h1-5H,17H2,(H,18,19)

InChI-Schlüssel

OWLVAVSPGXOPRO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)OC2=CC(=C(C=C2N)Cl)Cl)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.